1,3-Dimethoxypropadiene-1-diazonium
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Overview
Description
1,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 1,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 1,3-dimethoxypropadiene. This process can be carried out by treating 1,3-dimethoxypropadiene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (close to 0°C) to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the preparation of diazonium compounds like this compound can be optimized using flow chemistry techniques. Flow chemistry allows for continuous production, improved safety, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Aromatic compounds, often in the presence of a base, are used to form azo compounds.
Major Products Formed
Substitution Products: Halides, hydroxides, and cyanides.
Azo Compounds: Formed through coupling reactions with aromatic compounds.
Scientific Research Applications
1,3-Dimethoxypropadiene-1-diazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including nucleophilic substitution and coupling reactions. The reactivity of the diazonium ion is due to the presence of the N-N triple bond, which makes it a good leaving group .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their versatile chemical properties and biological activities.
1,2,4-Triazoles: Similar to 1,2,3-triazoles but with slightly different reactivity and biological properties.
Diazo Compounds: A broad class of compounds with diverse reactivity and applications in organic synthesis.
Uniqueness
1,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918108-37-9 |
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Molecular Formula |
C5H7N2O2+ |
Molecular Weight |
127.12 g/mol |
InChI |
InChI=1S/C5H7N2O2/c1-8-4-3-5(7-6)9-2/h4H,1-2H3/q+1 |
InChI Key |
GAIKYHNSMAKHMK-UHFFFAOYSA-N |
Canonical SMILES |
COC=C=C([N+]#N)OC |
Origin of Product |
United States |
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